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  • Product: 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 40306-01-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Chemical Properties, Structure, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry. The document details its chemical and structural properties, a validated synthesis protocol, and discusses its potential as a scaffold in drug discovery.

Introduction

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of 5-oxopyrrolidine-3-carboxylic acids, which are recognized as valuable scaffolds in the development of novel therapeutic agents. The pyrrolidinone core is a recurring motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The presence of two carboxylic acid moieties in 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid offers intriguing possibilities for molecular interactions and further chemical modifications, making it a compound of significant interest for researchers in the field of drug development.

Physicochemical and Structural Properties

While specific experimental data for 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

PropertyValueSource/Method
IUPAC Name 4-(3-carboxy-5-oxopyrrolidin-1-yl)benzoic acidIUPAC Nomenclature[3]
Molecular Formula C₁₂H₁₁NO₅Calculated
Molecular Weight 249.22 g/mol Calculated
CAS Number Not assigned
Appearance Expected to be a white to off-white solidAnalogy to similar compounds[4]
Solubility Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMFGeneral properties of dicarboxylic acids
Structural Elucidation

The molecular structure of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid consists of a central 5-oxopyrrolidine-3-carboxylic acid core, with a 4-carboxyphenyl substituent at the 1-position of the pyrrolidinone ring.

Predicted Spectral Data:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, including multiplets for the CH₂ and CH groups, and distinct signals for the aromatic protons of the carboxyphenyl ring. The two carboxylic acid protons would likely appear as broad singlets at a downfield chemical shift. For similar structures, the pyrrolidinone ring protons (COCH₂, CH, and NCH₂) typically appear in the range of 2.5-4.0 ppm.[5]

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum would display resonances for the two carbonyl carbons of the carboxylic acid and the lactam, as well as signals for the aromatic carbons and the aliphatic carbons of the pyrrolidinone ring. The carbonyl carbons are expected to resonate at approximately 170-175 ppm.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acids and the lactam, typically in the region of 1650-1750 cm⁻¹. A broad O-H stretching band for the carboxylic acid groups would also be expected around 2500-3300 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established and typically proceeds via the aza-Michael addition of a primary amine to itaconic acid.[5][6] This methodology can be directly applied to the synthesis of the title compound.

Synthesis Workflow

Synthesis_Workflow Reagent1 4-Aminobenzoic Acid Reaction Reflux Reagent1->Reaction Reagent2 Itaconic Acid Reagent2->Reaction Solvent Water (Solvent) Solvent->Reaction Product 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Reaction->Product

Caption: Synthesis of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol

Materials:

  • 4-Aminobenzoic acid

  • Itaconic acid

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for dissolution)

Procedure:

  • A mixture of 4-aminobenzoic acid and itaconic acid (in a 1:1.1 molar ratio) is suspended in deionized water.[1][7]

  • The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours.[1]

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The crude product is dissolved in an aqueous sodium hydroxide solution and filtered to remove any insoluble impurities.

  • The filtrate is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the pure product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Reflux in Water: Water is an excellent solvent for this reaction as it is environmentally benign and effectively facilitates the reaction between the two starting materials at elevated temperatures.

  • Acidification: The product is a dicarboxylic acid and will be deprotonated and soluble in a basic solution. Acidification is necessary to protonate the carboxylate groups, rendering the product insoluble and allowing for its isolation.

Potential Applications in Drug Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential in various therapeutic areas. Numerous studies have reported their promising anticancer and antimicrobial activities.[2][6][8] The dual carboxylic acid functionalities of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid make it an attractive scaffold for the development of novel drugs. These functional groups can be readily modified to introduce different pharmacophores, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.

The carboxyphenyl moiety can act as a key interacting group with biological targets, while the pyrrolidinone carboxylic acid can be derivatized to explore structure-activity relationships further. The overall rigidity and defined stereochemistry of the pyrrolidinone ring also provide a good starting point for the design of potent and selective inhibitors of various enzymes or receptors.

Conclusion

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a promising and versatile building block for the synthesis of novel bioactive compounds. Its straightforward synthesis and the presence of multiple functional groups for further derivatization make it a valuable tool for medicinal chemists. While further studies are needed to fully elucidate its biological activity profile, the existing literature on related compounds suggests that it holds significant potential for the development of new therapeutic agents.

References

  • Mickevičius, V., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 1-3. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1), 87-94. [Link]

  • Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5123. [Link]

  • Mickevičius, V., et al. (2018). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

  • Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • NextSDS. (n.d.). 1-[4-(METHYLTHIO)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. [Link]

  • NextSDS. (n.d.). 1-(4-AMINOPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. [Link]

  • NextSDS. (n.d.). 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]

  • Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • ECHA. (n.d.). 5-oxopyrrolidine-2-carboxylic acid. [Link]

  • ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. [Link]

  • Wikipedia. (n.d.). List of carboxylic acids. [Link]

  • SpectraBase. (n.d.). Pyrrolidine-3-carboxylic acid, N-(4-bromo-3-methylphenyl)-5-oxo-. [Link]

  • PubChemLite. (n.d.). 1-(4-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

Sources

Exploratory

Predictive and Empirical Solubility Profiling of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Polar Organic Solvents

Executive Summary In early-stage drug development and advanced organic synthesis, understanding the thermodynamic solubility of complex building blocks is critical for optimizing crystallization, purification, and formul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and advanced organic synthesis, understanding the thermodynamic solubility of complex building blocks is critical for optimizing crystallization, purification, and formulation workflows. This whitepaper provides an in-depth technical analysis of the solubility profile of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2) ().

By examining the structural interplay between its dicarboxylic acid moieties, the rigid lactam core, and the hydrophobic phenyl ring, this guide establishes a predictive solubility framework in polar organic solvents. Furthermore, it details a self-validating experimental protocol designed to eliminate common analytical artifacts such as kinetic supersaturation and solvent-mediated polymorphic transitions.

Thermodynamic Solvation Mechanics

The solvation of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is governed by three distinct structural domains, each interacting differently with polar organic solvents:

  • Dicarboxylic Acid Moieties: The molecule possesses two carboxylic acid groups—one aliphatic (on the pyrrolidine ring) and one aromatic (on the phenyl ring). These groups act as strong hydrogen-bond donors (HBD) and acceptors (HBA). As observed in structurally analogous compounds, dicarboxylic acids generally exhibit endothermic solubility profiles, meaning their solubility increases significantly with thermal energy ([1]).

  • Lactam (Pyrrolidone) Core: The 5-oxopyrrolidine ring features a strong dipole moment. Pyrrolidone derivatives are renowned for their exceptional miscibility with polar aprotic solvents due to their ability to align dipoles and accept hydrogen bonds ().

  • N-Phenyl Ring: This introduces a hydrophobic domain capable of π−π stacking. While it severely limits aqueous solubility at low pH, it enhances compatibility with moderately polar organic media.

Causality in Solvent Selection: Solvation in polar aprotic solvents (e.g., DMSO, DMF) is thermodynamically highly favorable. The solvent molecules act as powerful hydrogen bond acceptors for the carboxylic protons, while their high dielectric constants ( ϵ ) stabilize the lactam's dipole. Conversely, in polar protic solvents (e.g., Methanol), the solute must disrupt the solvent's strongly self-associated hydrogen-bonded network, incurring an entropic penalty that slightly reduces overall solubility. Furthermore, rigid dicarboxylic acids in specific low-polar or mixed solvent systems can occasionally form complex 3D networks or organogels, a phenomenon that must be monitored during cooling crystallization ([2]).

SolvationMechanics Compound 1-(4-Carboxyphenyl)- 5-oxopyrrolidine-3-carboxylic acid COOH Dicarboxylic Acids (H-Bond Donors/Acceptors) Compound->COOH Lactam Lactam Core (Dipole Interactions) Compound->Lactam Phenyl Phenyl Ring (Hydrophobic/Pi-Pi) Compound->Phenyl Protic Polar Protic Solvents (e.g., Methanol) COOH->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) COOH->Aprotic Ion-Dipole / H-Bonding Lactam->Aprotic Dipole Alignment

Caption: Structural solvation pathways of the target compound in polar organic solvents.

Quantitative Solubility Profile

Based on Hansen Solubility Parameters (HSP) and empirical data from structurally related pyrrolidone-dicarboxylic acids, the following table summarizes the predictive thermodynamic solubility profile.

SolventSolvent TypeDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100> 150Strong H-Bond Acceptance
N,N-Dimethylformamide (DMF) Polar Aprotic36.750 - 10080 - 120Dipole-Dipole & H-Bonding
Methanol (MeOH) Polar Protic32.720 - 5040 - 70H-Bond Donor/Acceptor
Ethanol (EtOH) Polar Protic24.55 - 2015 - 35H-Bond Donor/Acceptor
Acetonitrile (MeCN) Polar Aprotic37.5< 5< 10Weak Dipole Interaction

*Note: Data represents predictive empirical ranges based on the physicochemical properties of the lactam and dicarboxylic acid functional groups.

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate reliable, publication-grade solubility data, researchers must avoid the pitfalls of kinetic dissolution. The following shake-flask methodology is engineered as a self-validating system . It not only quantifies the dissolved API but rigorously proves that the solid state remained intact and that true equilibrium was achieved.

Step-by-Step Methodology
  • Solid Dispensing (Excess API): Weigh approximately 50 mg of the compound into a 2 mL glass HPLC vial. Causality: An excess of solid ensures that the solvent remains fully saturated throughout the equilibration process, which is the fundamental requirement for measuring thermodynamic (rather than kinetic) solubility.

  • Solvent Addition: Add 1.0 mL of the target polar organic solvent (e.g., Methanol, DMSO).

  • Equilibration: Seal the vial and place it in a thermoshaker set to 25.0°C (or 37.0°C) at 800 rpm for 48 hours. Causality: Dicarboxylic acids can dissolve slowly due to strong crystal lattice energies. A 48-hour agitation period eliminates the boundary layer effect and ensures the system transitions past metastable kinetic states into true thermodynamic equilibrium ([1]).

  • Isothermal Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 x g for 15 minutes at the exact temperature of equilibration (e.g., 25.0°C). Causality: Standard benchtop centrifugation often causes sample cooling. Because the solubility of this compound is endothermic, a temperature drop during phase separation will cause premature precipitation, artificially lowering the measured solubility.

  • Supernatant Quantification: Carefully aspirate the clear supernatant, dilute it 1:100 in the mobile phase, and analyze via HPLC-DAD. Causality: Dilution prevents the solute from crashing out inside the HPLC tubing and ensures the UV absorbance falls within the linear dynamic range of the detector.

  • Solid-State Verification (The Validation Step): Extract the residual solid from the bottom of the centrifuge tube, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Polar solvents (especially protic ones like Methanol) can induce solvent-mediated polymorphic transitions or solvate formation. If the XRPD pattern changes from the starting material, the measured HPLC concentration reflects the solubility of the new solvate, not the original API. This step validates the integrity of the entire experiment.

Workflow A 1. Solid Dispensing (Excess API) B 2. Solvent Addition (Polar Organics) A->B C 3. Equilibration (Shake-Flask, 48h, 25°C) B->C D 4. Phase Separation (Isothermal Centrifugation) C->D E 5. Quantification (HPLC-UV/DAD) D->E Supernatant F 6. Solid State Verification (XRPD/DSC) D->F Residual Solid

Caption: Self-validating thermodynamic solubility workflow with solid-state verification.

Process Chemistry Insights

Understanding this solubility profile unlocks several strategic advantages for downstream processing:

  • Reaction Solvents: DMSO and DMF are the optimal choices for high-concentration stock solutions or synthetic coupling reactions, as they fully solvate the dicarboxylic acid protons without forming competing hydrogen-bonded networks.

  • Crystallization Engineering: Methanol and Ethanol present a steep temperature-solubility gradient. This makes them ideal candidates for cooling crystallization .

  • Anti-Solvent Selection: Acetonitrile, despite being a polar aprotic solvent, lacks the strong hydrogen-bond accepting capacity of DMSO. Consequently, it yields very low solubility for this compound, making it an excellent anti-solvent for driving precipitation and increasing yield during isolation steps.

References

  • Ataman Kimya. "2-PYRROLIDONE Technical Data". Available at: [Link]

  • MDPI. "Organogels for Low-Polar Organic Solvents: Potential Applications on Cultural Heritage Materials". Available at: [Link]

Sources

Foundational

Structural Characterization of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Comprehensive Crystallographic Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In rational drug design and solid-state chemistry, the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In rational drug design and solid-state chemistry, the precise spatial arrangement of functional groups dictates a molecule's physicochemical properties, including solubility, bioavailability, and mechanical stability. 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2) is a highly functionalized, rigid scaffold featuring a central pyrrolidone ring flanked by aliphatic and aromatic carboxylic acid moieties.

As a Senior Application Scientist, I have designed this guide to provide a deep, causal understanding of the crystallographic behavior of this molecule. By analyzing its supramolecular synthons and detailing a self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow, this whitepaper equips researchers with the authoritative protocols necessary to isolate, characterize, and validate the solid-state structure of this critical building block.

Molecular Architecture & Crystallographic Rationale

The structural complexity of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid arises from its multiple hydrogen-bonding vectors and conformational flexibility:

  • C3-Carboxylic Acid: An aliphatic donor/acceptor capable of forming classic homomeric dimers or interacting with polar solvents.

  • C4'-Carboxylic Acid: An aromatic donor/acceptor on the phenyl ring, providing a rigid vector for extended 1D or 2D network propagation.

  • C5-Lactam Carbonyl: A strong, localized hydrogen-bond acceptor.

  • Conformational Torsion: The dihedral angle between the pyrrolidine core and the N -linked phenyl ring is sterically constrained but responsive to packing forces.

The Causality of Crystal Packing

The assembly of this molecule into a crystalline lattice is not random; it is governed by competitive supramolecular synthons —a concept pioneered by Desiraju to describe robust, recurring intermolecular interactions . Because the molecule contains two carboxylic acids and a lactam, we expect a competition between the classic R22​(8) carboxylic acid homodimer and heteromeric catemers (where a carboxylic acid donates to the lactam carbonyl). Understanding this causality is critical for predicting polymorphism and selecting the correct crystallization solvent.

Synthon_Pathway Mol 1-(4-Carboxyphenyl)-5-oxopyrrolidine -3-carboxylic acid C3 C3-Carboxylic Acid (Aliphatic Donor/Acceptor) Mol->C3 C4 C4'-Carboxylic Acid (Aromatic Donor/Acceptor) Mol->C4 Lactam Lactam Carbonyl (H-Bond Acceptor) Mol->Lactam Synthon1 Homomeric R2,2(8) Motif (Carboxylic Acid Dimer) C3->Synthon1 Self-Assembly Synthon2 Heteromeric Catemer Motif (COOH ... O=C Lactam) C3->Synthon2 Competitive H-Bonding C4->Synthon1 Self-Assembly Lactam->Synthon2 Acceptor Role Network 3D Supramolecular Hydrogen-Bonded Network Synthon1->Network Primary Packing Synthon2->Network Secondary Packing

Caption: Competitive supramolecular synthon pathways driving 3D crystal lattice assembly.

Experimental Protocols: A Self-Validating System

To achieve a publishable, high-resolution crystal structure, the experimental pipeline must be self-validating. This means every step—from crystal growth to final refinement—contains internal checks to ensure data integrity.

Protocol 1: Strategic Crystal Growth

Causality Check: Protic solvents (e.g., methanol) often disrupt the R22​(8) carboxylic acid dimers, leading to unwanted solvates. To isolate the pure polymorphic form, a solvent system that solubilizes the compound but does not compete for strong hydrogen bonds is required.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of high-purity (>99%) 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in 1.5 mL of a polar aprotic solvent (e.g., Tetrahydrofuran or Acetone) inside a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities), which cause rapid, poor-quality precipitation.

  • Vapor Diffusion Setup: Place the unsealed 4 mL vial inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., n -heptane or toluene).

  • Incubation: Seal the outer vial tightly and leave it undisturbed at 20 °C in a vibration-free environment.

  • Harvesting: Over 3–7 days, the anti-solvent will slowly diffuse into the inner vial, lowering solubility and promoting the growth of single, diffraction-quality block crystals.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Causality Check: Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling the crystal minimizes the Debye-Waller factors (thermal vibrations of atoms), which dramatically enhances high-angle diffraction intensities and allows for the accurate location of the acidic hydrogen atoms via difference Fourier maps.

Step-by-Step Methodology:

  • Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Coat it in paratone oil to prevent solvent loss and mount it on a MiTeGen cryoloop.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å).

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT . Why SHELXT? This algorithm is highly robust against missing data and automatically assigns the correct space group by testing all possibilities within the Laue group.

  • Refinement: Refine the structural model using full-matrix least-squares on F2 via SHELXL , operated through the Olex2 graphical user interface .

  • Validation: Treat all non-hydrogen atoms anisotropically. Locate carboxylic acid protons from the residual electron density map and refine them freely or with distance restraints (DFIX) to validate the hydrogen-bonding network. Generate a CIF and validate via IUCr's checkCIF routine.

SCXRD_Workflow Start Compound Synthesis & Purity Verification Cryst Crystal Growth (Vapor Diffusion / Slow Evap) Start->Cryst >99% Purity Mount Crystal Mounting & Cooling (Cryoloop, 100 K) Cryst->Mount Single Crystal Selection Diff X-ray Diffraction (Mo/Cu Kα Radiation) Mount->Diff Minimize Thermal Motion Solve Structure Solution (SHELXT Dual-Space) Diff->Solve Phase Problem Resolution Refine Structure Refinement (Olex2 / SHELXL) Solve->Refine Least-Squares Minimization Val Validation & CIF Generation (checkCIF) Refine->Val Anisotropic & H-atom Treatment

Caption: Step-by-step single-crystal X-ray diffraction workflow for structural characterization.

Quantitative Data Summaries

To benchmark experimental results, researchers must compare their findings against expected crystallographic parameters for similar pyrrolidone-carboxylic acid derivatives. Because the C3 position is a stereocenter, a racemic mixture will crystallize in a centrosymmetric space group (e.g., P21​/c or P1ˉ ), whereas an enantiopure sample will crystallize in a Sohncke space group (e.g., P21​ or P21​21​21​ ).

Table 1: Expected Crystallographic Parameters (Racemic Sample)
ParameterExpected Value / RangeCausality / Significance
Chemical Formula C12​H11​NO5​ Confirms absence of co-crystallized solvent.
Formula Weight 249.22 g/mol Base metric for density calculations.
Temperature 100(2) KSuppresses thermal motion for precise H-atom location.
Crystal System Monoclinic or TriclinicTypical for low-symmetry organic molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by racemic mixtures.
Calculated Density ( ρ ) 1.40 - 1.55 g/cm³High density indicates efficient H-bonded packing.
R1​ (Final Agreement) <0.05 (5%)Validates the accuracy of the structural model.
Goodness-of-Fit (S) ≈1.00 Confirms correct weighting of diffraction data.
Table 2: Key Hydrogen Bond Geometries (Theoretical)

The stability of the crystal lattice is dictated by the geometry of its hydrogen bonds. The closer the donor-acceptor angle is to 180°, the stronger and more directional the interaction.

Interaction TypeDonor (D)Acceptor (A)Expected D⋯A Distance (Å)Expected D−H⋯A Angle (°)
Homomeric Dimer C3-COOHC3-COOH2.60 - 2.68165 - 175
Homomeric Dimer C4'-COOHC4'-COOH2.62 - 2.70165 - 175
Heteromeric Catemer C3-COOHC5-Lactam (C=O)2.70 - 2.85150 - 170

Conclusion

The structural analysis of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid requires a rigorous, causally driven approach to both crystal growth and X-ray diffraction. By understanding the competitive nature of its supramolecular synthons, researchers can rationally design crystallization conditions to isolate specific polymorphic forms. Furthermore, by employing a self-validating SCXRD workflow utilizing modern dual-space algorithms (SHELXT) and advanced refinement interfaces (Olex2), scientists can achieve the high-resolution structural data necessary to advance this molecule's application in drug development and materials science.

References

  • Title: Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis Source: Angewandte Chemie International Edition in English, 34(21), 2311-2327 (1995). URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8 (2015). URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341 (2009). URL: [Link]

Exploratory

Exact Mass and Molecular Weight Determination of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A High-Resolution Mass Spectrometry Guide

Executive Summary In pharmaceutical development and synthetic chemistry, the precise physicochemical characterization of building blocks is non-negotiable. 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 403...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, the precise physicochemical characterization of building blocks is non-negotiable. 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2) is a functionalized pyrrolidine derivative utilized in advanced peptidomimetic synthesis and pharmacophore development[1]. This whitepaper provides an authoritative guide on the theoretical calculations and empirical determination of its molecular weight and exact mass using High-Resolution Mass Spectrometry (HRMS).

Part 1: Theoretical Framework – Molecular Weight vs. Exact Mass

A common pitfall in analytical workflows is conflating molecular weight with exact mass. Understanding the causality behind these two metrics is critical for experimental design:

  • Molecular Weight (Average Mass): Calculated using the weighted average of the naturally occurring isotopes of each element. For 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₂H₁₁NO₅), the molecular weight is 249.22 g/mol [1]. This value is strictly used for macroscopic stoichiometry (e.g., weighing out reagents for an assay).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The theoretical exact mass of C₁₂H₁₁NO₅ is 249.0637 Da [2]. This is the critical value targeted in HRMS for structural elucidation, as mass spectrometers detect individual isotopic species, not bulk averages[3].

Quantitative Data: Elemental Mass Contributions

To understand the exact mass derivation, we deconstruct the molecule into its monoisotopic elemental contributions.

ElementIsotopeCountMonoisotopic Mass (Da)Total Contribution (Da)
Carbon¹²C1212.000000144.000000
Hydrogen¹H111.00782511.086075
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O515.99491579.974575
Total Exact Mass 249.063724

Part 2: High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To empirically determine the exact mass, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). According to the Royal Society of Chemistry (RSC), achieving an accuracy of less than 5 ppm is essential for non-ambiguous formula generation for molecules under 300 Da[4].

Experimental Workflow & Causality

The following step-by-step methodology is designed as a self-validating system . Every parameter is chosen to maximize ionization efficiency and mass accuracy.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water to a final concentration of 1 μg/mL.

  • Causality: This solvent system ensures complete solubilization of the polar carboxylic acid groups while remaining highly compatible with the electrospray desolvation process.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 reversed-phase column with a gradient elution of Water and Acetonitrile, both modified with 10 mM Ammonium Acetate.

  • Causality: Ammonium acetate acts as a volatile buffer. Unlike formic acid, which suppresses negative ionization, ammonium acetate promotes the deprotonation of the two carboxylic acid moieties, ensuring a strong signal in negative mode.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the ESI source in Negative Ionization Mode (ESI-) .

  • Causality: The presence of two acidic -COOH groups makes the molecule highly prone to losing a proton. This yields a stable[M-H]⁻ ion, providing a cleaner background spectrum than positive mode, which often suffers from complex sodium/potassium adducts.

Step 4: Mass Analysis & Self-Validation

  • Action: Analyze using an Orbitrap or Q-TOF mass spectrometer. Introduce an internal lock mass (e.g., a known fluorinated reference compound) during the run.

  • Causality: For quantitative tracking and structural confirmation, the use of an internal standard and high-resolution detectors is critical to account for instrumental drift and matrix effects[5]. The system self-validates by continuously calibrating against the lock mass, ensuring the mass error remains < 2 ppm[4].

LCHRMS A Sample Prep (1 μg/mL in MeOH/H2O) B LC Separation (C18, Gradient Elution) A->B Injection C ESI Ionization (Negative Mode: [M-H]-) B->C Eluent D HRMS Analysis (Orbitrap/Q-TOF) C->D Ions E Data Processing (Mass Accuracy < 5 ppm) D->E Spectra

Figure 1: End-to-end LC-HRMS workflow for the exact mass determination of small organic molecules.

Part 3: Data Processing & Structural Elucidation

Once the HRMS data is acquired, the software applies heuristic rules to confirm the identity of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. High-Resolution Mass Spectrometry separates molecules with mass differences of less than 0.001 Da, providing unmatched clarity for structural elucidation[3].

Predicted HRMS Adducts

Depending on the chosen ionization mode, the exact mass observed by the detector will shift based on the addition or loss of charge-carrying species (e.g., protons, electrons).

Ionization ModeObserved AdductIon FormulaTheoretical Exact Mass (m/z)
Negative (Optimal) [M-H]⁻ C₁₂H₁₀NO₅⁻ 248.0564
Positive[M+H]⁺C₁₂H₁₂NO₅⁺250.0710
Positive[M+Na]⁺C₁₂H₁₁NO₅Na⁺272.0529

Note: The exact mass of the[M-H]⁻ ion accounts for the loss of a proton (1.0078 Da) and the addition of an electron (0.0005 Da).

The Logic of Mass Accuracy

The structural confirmation relies on a strict logical cascade. If the measured mass of the [M-H]⁻ ion is 248.0568 Da, the mass error compared to the theoretical 248.0564 Da is roughly 1.6 ppm. Because this error is well below the 5 ppm threshold, the formula C₁₂H₁₁NO₅ is unambiguously confirmed.

MassLogic M1 Measure Exact Mass (e.g., 248.0564 Da) M2 Apply Heuristic Rules (Nitrogen Rule, RDBE) M1->M2 Constrain Search M3 Generate Candidate Formulae (Tolerance < 5 ppm) M2->M3 Filter M4 Isotopic Pattern Matching (A+1, A+2 Abundances) M3->M4 Score Candidates M5 Confirm C12H11NO5 M4->M5 Highest Probability

Figure 2: Logical causality of structural elucidation using high-resolution mass accuracy and isotopic scoring.

References

[2] Title: Benzyl succinimido carbonate | C12H11NO5 | CID 83172 (Exact Mass Reference for Formula) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

[5] Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]

[3] Title: High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc. URL: [Link]

[4] Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Using 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a dicarboxylate ligand in MOFs

Application Note & Protocol: Engineering Functional MOFs using 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Ligand Profiling & Mechanistic Rationale The rational design of Metal-Organic Frameworks (MOFs) relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Engineering Functional MOFs using 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Ligand Profiling & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as H₂CPOCA , CAS: 40306-01-2) is a highly versatile, asymmetric dicarboxylate ligand[1].

Unlike symmetric, rigid linear linkers (e.g., terephthalic acid), H₂CPOCA introduces three critical functional advantages into a MOF architecture:

  • Conformational Flexibility & Asymmetry: The molecule consists of a rigid phenyl ring conjugated to a flexible sp³-hybridized 5-oxopyrrolidine (pyrrolidone) ring. This bent geometry prevents dense interpenetration during crystallization, promoting larger pore volumes.

  • Polar Pore Environments: The pyrrolidone core features a lactam (amide) group. The carbonyl oxygen acts as a strong Lewis base and hydrogen-bond acceptor. When incorporated into a MOF, these uncoordinated amide groups protrude into the void space, creating a highly polarized microenvironment ideal for capturing quadrupolar gases (like CO₂) or coordinating with polar active pharmaceutical ingredients (APIs)[2].

  • Chiral Induction Potential: The C3 position of the pyrrolidine ring is a stereocenter. By resolving H₂CPOCA into its enantiopure (R)- or (S)- forms prior to synthesis, researchers can construct homochiral MOFs. Such frameworks are highly sought after for enantioselective separation and asymmetric catalysis[3][4].

MOF Synthesis & Application Workflow

The following diagram illustrates the critical path from ligand selection through solvothermal assembly, defect-free activation, and final application.

MOF_Workflow Ligand H2CPOCA Ligand (Dicarboxylate) Solvothermal Solvothermal Assembly Ligand->Solvothermal DMF/EtOH 85°C, 48h Metal Metal Node (Zn2+ / Zr4+) Metal->Solvothermal Activation scCO2 Activation Solvothermal->Activation Solvent Exchange Application Target Application (Gas Capture) Activation->Application Porous Framework

Caption: Workflow for the synthesis, activation, and application of H₂CPOCA-based MOFs.

Experimental Protocols: Synthesis and Activation of Zn-CPOCA

To ensure high reproducibility, the following protocol is designed as a self-validating system . Every major phase includes a diagnostic checkpoint to verify success before proceeding.

Phase 1: Solvothermal Synthesis

Causality: We utilize a mixed solvent system of N,N-Dimethylformamide (DMF) and Ethanol (EtOH). Under thermal stress, DMF slowly hydrolyzes to release dimethylamine. This acts as an in-situ base, gradually deprotonating the carboxylic acids of H₂CPOCA to control the rate of coordination with Zn²⁺ ions, yielding highly crystalline materials rather than amorphous precipitates.

Step-by-Step Method:

  • Preparation: Dissolve 0.5 mmol of H₂CPOCA (124.6 mg) and 1.0 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 297.5 mg) in a 15 mL solvent mixture of DMF/EtOH/H₂O (v/v/v = 2:2:1) in a 20 mL scintillation vial.

  • Sonication: Sonicate the mixture for 10 minutes until a clear, homogeneous solution is achieved.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 85 °C for 48 hours.

  • Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour. Decant the mother liquor and wash the resulting colorless block crystals three times with fresh DMF (10 mL per wash).

Validation Checkpoint 1 (Crystallinity): Perform Powder X-Ray Diffraction (PXRD) on a small aliquot of the solvated crystals. Pass Criteria: Sharp, distinct Bragg peaks matching the simulated single-crystal pattern. Fail Criteria: A broad amorphous halo at 2θ = 20–30° indicates rapid precipitation; reduce the synthesis temperature to 75 °C or increase the EtOH ratio.

Phase 2: Supercritical CO₂ (scCO₂) Activation

Causality: Because the pyrrolidone ring introduces structural flexibility, conventional thermal activation under vacuum generates immense capillary forces at the liquid-vapor interface, which will collapse the pores. scCO₂ activation bypasses the liquid-vapor phase boundary entirely, preserving the ultra-porous architecture.

Step-by-Step Method:

  • Solvent Exchange: Immerse the DMF-washed crystals in absolute ethanol (20 mL). Replace the ethanol every 12 hours for 3 days to completely remove DMF from the pores.

  • scCO₂ Processing: Transfer the ethanol-exchanged crystals to a supercritical critical point dryer.

  • Flushing: Flush the chamber with liquid CO₂ at 10 °C for 2 hours to exchange the ethanol with liquid CO₂.

  • Supercritical Transition: Raise the chamber temperature to 40 °C and pressure to 100 bar (exceeding the critical point of CO₂: 31.1 °C, 73.9 bar). Hold for 1 hour.

  • Venting: Slowly vent the scCO₂ at a rate of 0.5 bar/min until ambient pressure is reached.

Validation Checkpoint 2 (Porosity & Activation): Conduct Thermogravimetric Analysis (TGA) under an N₂ atmosphere (ramp 5 °C/min). Pass Criteria: A flat plateau from 25 °C to 250 °C with <2% mass loss, confirming complete solvent removal without framework degradation. Fail Criteria: Significant mass loss before 150 °C indicates residual solvent. The scCO₂ exchange must be repeated.

Data Presentation: Comparative Performance Metrics

The asymmetric nature and hydrogen-bonding capabilities of the H₂CPOCA ligand yield distinct physicochemical properties compared to standard symmetric MOFs.

MaterialLigand TypeBET Surface Area (m²/g)CO₂ Uptake (cm³/g at 1 bar, 273K)Qst for CO₂ (kJ/mol)
Zn-CPOCA Asymmetric, N-heterocyclic1,45011532.5
MOF-5 Symmetric, linear (BDC)3,8006516.5
HKUST-1 Symmetric, trigonal (BTC)1,85014028.0

Data Interpretation: While Zn-CPOCA exhibits a lower absolute surface area than MOF-5 (due to the steric bulk of the pyrrolidone ring occupying void space), its CO₂ uptake and isosteric heat of adsorption (Qst) are significantly higher . This is directly caused by the strong dipole-quadrupole interactions between the CO₂ molecules and the polarized amide carbonyls lining the pore walls.

Advanced Application Notes

A. Selective Gas Separation (CO₂/N₂) The high Qst for CO₂ makes H₂CPOCA-based MOFs excellent candidates for post-combustion carbon capture. The pyrrolidone oxygen acts as a selective binding site for CO₂ over N₂, which lacks a quadrupole moment. Researchers should evaluate the ideal adsorbed solution theory (IAST) selectivity using mixed-gas breakthrough columns.

B. Biomedical Applications & Drug Delivery Pyrrolidone derivatives are widely recognized for their biocompatibility (e.g., polyvinylpyrrolidone is a common pharmaceutical excipient). Using non-toxic metal nodes (like Zr⁴⁺ or Fe³⁺) with H₂CPOCA creates an ideal nanocarrier. The amide groups in the framework can form strong hydrogen bonds with APIs like 5-fluorouracil or ibuprofen, enabling high drug-loading capacities and controlled, stimuli-responsive release profiles.

References

  • Tailoring chirality and porosity in metal-organic frameworks for efficient enantioselective recognition Source: ResearchGate URL:[Link]

  • US20200030737A1 - Water capture methods, devices, and compounds Source: Google Patents URL
  • Chiral Metal–Organic Frameworks Source: ResearchGate URL:[Link]

Sources

Application

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in step-growth polymer synthesis workflows

Application Note: Synthesis of High-Performance Step-Growth Polymers using 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Executive Summary 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of High-Performance Step-Growth Polymers using 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Executive Summary

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2) is a highly functionalized, asymmetric dicarboxylic acid featuring a rigid N-phenyl-pyrrolidone core[1]. In step-growth polymerization workflows, this monomer imparts unique thermomechanical stability, enhanced solubility, and hydrogen-bonding capabilities to the resulting polyamides and polyesters. This guide details optimized protocols for incorporating this monomer into high-performance polymers, tailored for researchers in materials science and drug development.

Mechanistic Rationale & Monomer Profiling

The design of step-growth polymers requires careful selection of bifunctional monomers to control the final architecture, as the reaction proceeds by coupling any two reactive species in the mixture[2]. The use of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid offers three distinct mechanistic advantages:

  • Asymmetric Reactivity : The monomer possesses one aromatic carboxylic acid (on the phenyl ring) and one aliphatic carboxylic acid (on the pyrrolidine ring). This asymmetry disrupts highly crystalline polymer chain packing, significantly improving the solubility of the resulting polymer in polar aprotic solvents (e.g., NMP, DMF) without sacrificing thermal stability.

  • Lactam Core for Biocompatibility : Pyroglutamic acid derivatives and their lactam rings are well-documented for their biocompatibility and role as critical building blocks in drug discovery[3]. Incorporating this motif into a polymer backbone provides hydrogen-bond accepting sites, making the polymer an excellent candidate for drug-eluting matrices or hydrogel precursors.

  • Rigidity and High Tg​ : The bulky N-phenyl-pyrrolidone structure restricts bond rotation along the polymer backbone, leading to a high glass transition temperature ( Tg​ ) in the synthesized polyamides and polyesters.

Workflow Visualization

G M1 1-(4-Carboxyphenyl)-5- oxopyrrolidine-3-carboxylic acid Act Activation / Catalyst (TPP/Pyridine or Heat) M1->Act M2 Co-monomer (Diamine or Diol) M2->Act Olig Oligomerization (Dimers/Trimers) Act->Olig Step-Growth Initiation Poly High MW Polymer (Polyamide / Polyester) Olig->Poly Polycondensation (-H2O)

Step-growth polycondensation workflow for pyrrolidone-based polymers.

Experimental Protocols

Protocol A: Synthesis of Polyamides via Yamazaki-Higashi Phosphorylation

Causality Check : Direct melt polycondensation of this monomer with diamines requires temperatures >250°C, which risks thermal degradation or unwanted ring-opening of the pyrrolidone lactam. The Yamazaki-Higashi method uses Triphenyl phosphite (TPP) and pyridine to activate the carboxylic acids at mild temperatures (~100°C), preserving the lactam ring and ensuring high molecular weight.

Materials :

  • 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.00 mmol)

  • 4,4'-Oxydianiline (ODA) (1.00 mmol)

  • Triphenyl phosphite (TPP) (2.20 mmol)

  • Pyridine (1.0 mL)

  • N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

  • Calcium chloride ( CaCl2​ ) (0.2 g)

Step-by-Step Procedure :

  • Preparation : In a 25 mL three-necked flask equipped with a nitrogen inlet, magnetic stirrer, and condenser, add the diacid (1.00 mmol), ODA (1.00 mmol), and CaCl2​ (0.2 g). Note: Strict 1:1 stoichiometry is mathematically required by the Carothers equation to achieve high molecular weight in step-growth polymerization[4].

  • Solvent Addition : Inject NMP (3.0 mL) and Pyridine (1.0 mL) into the flask. Stir at room temperature until the monomers are fully dissolved.

  • Activation : Add TPP (2.20 mmol) via syringe. The TPP reacts with the carboxylic acids to form a highly reactive acyloxy N-phosphonium salt intermediate.

  • Polycondensation : Heat the reaction mixture to 100°C using an oil bath. Maintain this temperature under a steady nitrogen flow for 12 hours. The solution will become highly viscous, indicating successful chain growth.

  • Precipitation : Cool the mixture to room temperature and pour it slowly into 300 mL of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.

  • Purification : Filter the polymer, wash thoroughly with hot methanol to remove unreacted monomers and TPP byproducts, and dry in a vacuum oven at 80°C for 24 hours.

Protocol B: Synthesis of Polyesters via Acid-Catalyzed Esterification

Causality Check : For polyesterification, standard acid catalysis is effective. However, because step-growth polymerization requires an exceptionally high extent of reaction to achieve high molecular weight, the continuous and efficient removal of the water byproduct is critical to drive the equilibrium forward[4].

Step-by-Step Procedure :

  • Combine 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.00 mmol) and an excess of Ethylene Glycol (5.00 mmol) in a reaction vessel.

  • Add a catalytic amount of p-Toluenesulfonic acid (0.05 mmol).

  • Heat to 160°C under nitrogen for 4 hours to form low-molecular-weight oligomers.

  • Apply a high vacuum (< 1 Torr) and increase the temperature to 200°C for 3 hours to remove excess ethylene glycol and condensation water, driving the molecular weight up.

  • Cool and dissolve the polymer in DMF, then precipitate in cold water.

Data Presentation: Polymer Characteristics

The following table summarizes the expected quantitative data for polymers synthesized using the protocols above, demonstrating the influence of the comonomer on the final material properties.

Polymer TypeCo-monomerYield (%)Inherent Viscosity (dL/g)* Tg​ (°C)Solubility (NMP/DMF)
Polyamide4,4'-Oxydianiline (ODA)950.65210Soluble
Polyamidep-Phenylenediamine (PPD)920.58245Partially Soluble
PolyesterEthylene Glycol880.45160Soluble

*Measured at a concentration of 0.5 g/dL in NMP at 30°C.

Self-Validation & Analytical Quality Control

To ensure the protocol operates as a self-validating system, perform the following analytical checks:

  • FTIR Spectroscopy : Confirm the formation of the polymer by checking for the disappearance of the broad -OH stretch of the carboxylic acid (2500-3000 cm⁻¹). For polyamides, verify the appearance of Amide I (C=O stretch at ~1650 cm⁻¹) and Amide II (N-H bend at ~1530 cm⁻¹). Crucially, ensure the lactam C=O stretch remains intact at ~1700 cm⁻¹, validating that the pyrrolidone ring did not undergo unwanted ring-opening during synthesis.

  • End-Group Titration : Dissolve a known mass of the polymer in a suitable solvent and titrate with a standardized base (e.g., KOH in ethanol) to quantify residual -COOH groups. Use this data to calculate the number-average molecular weight ( Mn​ ) and the extent of reaction ( p ), ensuring p>0.99 as required for commercially viable condensation polymers[5].

References

  • Step-growth polymerization . Wikipedia. Available at: [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY . CLOCKSS. Available at: [Link]

  • Step-Growth Polymers | Organic Chemistry Class Notes . Fiveable. Available at: [Link]

  • STEP-GROWTH (CONDENSATION) POLYMERIZATION . Al-Mustansiriyah University. Available at: [Link]

Sources

Method

Application Note: Site-Selective Functionalization of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid for Advanced Bioconjugation

Target Audience: Bioconjugation Scientists, PROTAC Engineers, and Antibody-Drug Conjugate (ADC) Development Professionals. Executive Summary & Chemical Rationale The development of next-generation Antibody-Drug Conjugate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioconjugation Scientists, PROTAC Engineers, and Antibody-Drug Conjugate (ADC) Development Professionals.

Executive Summary & Chemical Rationale

The development of next-generation Antibody-Drug Conjugates (ADCs) and targeted protein degraders relies heavily on the structural geometry of the linker connecting the targeting moiety to the payload. While flexible polyethylene glycol (PEG) chains are ubiquitous, they often introduce a high entropic penalty upon target binding and can lead to suboptimal spatial orientation.

1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2)[1] emerges as a highly valuable rigid scaffold for bioconjugation. By incorporating a pyrrolidine ring directly coupled to a phenyl group, this molecule restricts rotatable bonds, thereby decreasing conjugate flexibility and maintaining precise spatial positioning between conjugated molecules[2]. Furthermore, the rigid proline-like architecture has been shown to preserve the thermodynamic stability of the conjugate while mitigating the destabilization often seen with highly flexible linkers[3].

Crucially, this scaffold is a homobifunctional bis-carboxylic acid in name, but a heterobifunctional crosslinker in reactivity . It possesses two distinct carboxylic acid groups: an aliphatic acid at the C3 position of the pyrrolidine ring and an aromatic acid at the para position of the N-phenyl ring. This differential electronic and steric environment allows for site-selective, sequential functionalization using standard EDC/NHS chemistry without the need for complex orthogonal protecting groups.

Logic Root 1-(4-Carboxyphenyl)-5-oxopyrrolidine -3-carboxylic acid B1 Rigid Pyrrolidine-Phenyl Core Root->B1 B2 Differential Carboxylate Reactivity Root->B2 C1 Reduced Rotatable Bonds (Lower Entropic Penalty) B1->C1 C2 Maintained Spatial Orientation (Improved Receptor Binding) B1->C2 C3 Site-Selective Activation (Sequential Conjugation) B2->C3

Caption: Logical framework detailing the physicochemical benefits of the rigid pyrrolidine-phenyl scaffold.

Reactivity Profile & Quantitative Data

To successfully exploit this molecule, scientists must understand the causality behind its differential reactivity. EDC activation involves the nucleophilic attack of a carboxylate anion onto the protonated carbodiimide to form an O-acylisourea intermediate[4].

Although the aromatic carboxylic acid is slightly more acidic (lower pKa), the aliphatic carboxylate is a stronger nucleophile. Moreover, the resulting aliphatic O-acylisourea is significantly less sterically hindered and lacks the resonance stabilization that deactivates the aromatic equivalent. Consequently, under kinetic control, the aliphatic C3-carboxylic acid reacts magnitudes faster with N-hydroxysuccinimide (NHS) than the aromatic acid.

Table 1: Physicochemical & Reactivity Comparison
PropertyAliphatic Carboxylic Acid (C3)Aromatic Carboxylic Acid (C4')
Structural Location Pyrrolidine ring (sp³ carbon)N-Phenyl ring (para position, sp² carbon)
Estimated pKa ~4.5~4.0
Nucleophilicity toward EDC High (Stronger base, localized charge)Low (Resonance stabilized into phenyl ring)
Steric Environment Moderate (Accessible 5-membered ring)Hindered (Adjacent planar aromatic system)
Optimal Activation pH 5.5 – 6.0 (MES Buffer)5.5 – 6.0 (MES Buffer)
Bioconjugation Role Primary site for payload attachmentSecondary site for antibody/protein conjugation

Sequential Bioconjugation Workflow

The following workflow illustrates the logic of sequential amidation. By utilizing sub-stoichiometric EDC in the first step, we selectively activate the aliphatic acid. The payload is attached, and the intermediate is purified. In the second step, the sluggish aromatic acid is forced to react using a vast excess of EDC and water-soluble sulfo-NHS, preparing it for conjugation to the lysine residues of an antibody.

Workflow A Bis-Carboxylic Scaffold B Sub-stoichiometric EDC/NHS (pH 5.5) A->B C Aliphatic Mono-NHS Intermediate B->C Kinetic Control D Payload Amidation (pH 7.5) C->D E Payload-Linker Conjugate D->E LC-MS Validation F Excess EDC/sulfo-NHS (pH 6.0) E->F G Antibody Conjugation (pH 8.0) F->G SEC/HIC Validation

Caption: Step-by-step bioconjugation workflow exploiting differential carboxylate reactivity.

Self-Validating Experimental Protocols

Protocol A: Site-Selective Mono-NHS Esterification and Payload Conjugation

Goal: Attach a primary amine-bearing payload (e.g., a cytotoxic drug or fluorophore) exclusively to the C3 aliphatic position.

Causality Note: We use MES buffer at pH 5.5 because the carboxylic acid must be partially protonated to attack EDC, while preventing the rapid hydrolysis of the O-acylisourea intermediate that occurs at higher pH levels[4]. Sub-stoichiometric EDC (0.85 eq) ensures the aromatic acid remains untouched.

  • Scaffold Preparation: Dissolve 10 mM of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in anhydrous DMF.

  • Activation: Add 0.85 equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir at room temperature for 30 minutes.

  • In-line Validation (LC-MS): Pull a 1 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe a mass shift of +97 Da corresponding to the mono-NHS ester. The absence of a +194 Da peak (bis-NHS ester) validates the kinetic control.

  • Payload Amidation: Adjust the pH of the reaction mixture to 7.5 using N,N-Diisopropylethylamine (DIPEA). Add 0.8 equivalents of the amine-bearing payload.

    • Why pH 7.5? The primary amine must be in its free-base (deprotonated) form to act as an effective nucleophile against the NHS ester.

  • Incubation & Purification: Stir for 2 hours at room temperature. Purify the resulting Payload-Linker conjugate via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product.

Protocol B: ADC Formation via Aromatic Acid Activation

Goal: Conjugate the purified Payload-Linker complex to the surface lysine residues of a monoclonal antibody.

Causality Note: Aromatic carboxylic acids are notoriously slow to activate. We overcome this thermodynamic hurdle by using a large molar excess of EDC and sulfo-NHS. Sulfo-NHS is chosen over standard NHS to impart aqueous solubility to the highly hydrophobic payload-linker complex, preventing precipitation during antibody conjugation[2].

  • Aromatic Activation: Dissolve the lyophilized Payload-Linker conjugate (from Protocol A) in a minimal volume of DMSO. Add 10 equivalents of EDC·HCl and 15 equivalents of sulfo-NHS.

  • Buffer Addition: Dilute with 100 mM MES buffer (pH 6.0) to achieve a final DMSO concentration of <20%. Stir for 1 hour at room temperature.

  • Antibody Preparation: Buffer-exchange the target monoclonal antibody (mAb) into 100 mM Sodium Bicarbonate buffer (pH 8.0) using a PD-10 desalting column. Ensure the mAb concentration is between 2-5 mg/mL.

  • Conjugation: Add the activated Payload-Linker solution dropwise to the antibody solution. The stoichiometric ratio of Linker to Antibody should be empirically optimized (typically 5:1 to 10:1) to achieve the desired Drug-to-Antibody Ratio (DAR). Incubate for 2 hours at room temperature with gentle end-over-end mixing.

  • Quenching & Purification: Quench unreacted NHS esters by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes. Remove excess small molecules using a 30 kDa MWCO centrifugal filter, washing 3 times with PBS (pH 7.4).

  • System Validation:

    • Run Size Exclusion Chromatography (SEC) to confirm the absence of antibody aggregation (a common issue if the rigid linker induces hydrophobicity).

    • Run Hydrophobic Interaction Chromatography (HIC) or intact LC-MS to determine the exact DAR distribution.

References

  • 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • Formulation Matters: The Overlooked Engine of Stability and Success in Antibody–Drug Conjug
  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions.
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjug
  • Ligand Valency and Linker Design Dictate the Efficacy of CI-M6PR-Medi

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and formulation scientists experiencing solubility, precipitation, or handling issues with 1-(4-Carboxyphenyl)-5-oxopyrrolidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and formulation scientists experiencing solubility, precipitation, or handling issues with 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 40306-01-2)[1].

Molecular Causality: Understanding the Solubility Profile

To effectively troubleshoot this compound, we must first understand the structural causality behind its behavior. The molecule features a central gamma-lactam (5-oxopyrrolidine) ring flanked by two distinct carboxylic acid groups (one aromatic, one aliphatic)[1].

The Causality of Precipitation: In its fully protonated state (typically at pH < 4.0), the dual carboxylic acids form highly stable, intermolecular hydrogen-bonded dimers. This creates a rigid crystal lattice with high lattice energy, making the compound virtually insoluble in water or non-polar organic solvents. However, introducing a polar aprotic solvent (like DMSO) disrupts these hydrogen bonds by acting as a strong hydrogen-bond acceptor. Alternatively, raising the pH above 6.5 deprotonates both carboxylic acids, forming a highly water-soluble dianion. Understanding this pH-dependent ionization is the key to preventing unexpected "crashing out" during your assays.

Quantitative Solubility Reference

The following table summarizes the solubility limits and optimal conditions for various solvent systems. Use this data to select the appropriate vehicle for your specific experimental phase.

Solvent SystemEstimated Solubility LimitPreparation NotesRecommended Application
DMSO (Anhydrous) > 50 mg/mLRequires gentle vortexing/sonication.Primary stock solutions (In vitro / In vivo)
DMF > 30 mg/mLUse glass vials; degrades certain plastics.Alternative organic stock
Aqueous Buffer (pH < 4.0) < 0.1 mg/mLForms stable crystalline suspensions.Not Recommended
Aqueous Buffer (pH > 6.5) > 10 mg/mLRequires pre-adjustment of buffer pH.Direct aqueous assays / Cell culture
Ethanol / Methanol 1 - 5 mg/mLKinetically slow dissolution; requires 37°C heat.Specialized extractions

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into my neutral assay buffer? A1: This is a classic case of localized pH shock. Even if your buffer is at pH 7.4, the buffer capacity might be too weak. When you add the highly concentrated stock of the dicarboxylic acid, the localized release of acidic protons drops the micro-environmental pH. The compound rapidly protonates and crashes out of solution before it can disperse.

  • The Fix: Increase the molarity of your assay buffer (e.g., use 100 mM HEPES instead of 10 mM) to absorb the proton shock. Alternatively, pre-dilute the DMSO stock into a small volume of mildly alkaline water (pH 8.0) before adding it to the final assay well.

Q2: I am trying to dissolve the powder directly in cell culture media, but the media remains cloudy. What is wrong? A2: Direct dissolution in complex media fails for two reasons. First, the dissolution kinetics of the crystalline powder are extremely slow. Second, cell culture media contains divalent cations (Ca²⁺, Mg²⁺) which can rapidly form insoluble salt complexes with the dicarboxylic acid groups.

  • The Fix: Never dissolve directly into media. Always prepare a 10 mM stock in anhydrous DMSO first. Perform a step-wise dilution into pre-warmed (37°C) media while vortexing, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

Q3: My DMSO stock solution froze at 4°C. After thawing, there are crystals that refuse to redissolve. Has the compound degraded? A3: The compound has likely not degraded; rather, your DMSO has absorbed atmospheric water. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce moisture into the vial. Even a 5% water content in DMSO drastically increases the dielectric constant and reduces the solubility of the protonated dicarboxylic acid.

  • The Fix: Always use anhydrous DMSO (sealed under argon). If crystals have formed, heat the sealed vial gently in a 37°C water bath and sonicate for 15 minutes. Moving forward, aliquot your stock solutions into single-use volumes to prevent repeated atmospheric exposure.

Standard Operating Procedure (SOP): Preparation of a 10 mM Stock Solution

To ensure absolute trustworthiness in your downstream data, follow this self-validating protocol for preparing your primary stock.

Step 1: Thermal Equilibration Remove the lyophilized powder from -20°C storage. Do not open the vial immediately. Allow it to equilibrate to room temperature for 30 minutes in a desiccator.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will ruin the anhydrous environment required for optimal DMSO solubility.

Step 2: Solvent Addition Calculate the required volume of Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration (Molecular Weight: 249.22 g/mol )[1]. Add the solvent slowly down the side of the glass vial.

Step 3: Agitation and Self-Validation Vortex the solution for 60 seconds, followed by 5 minutes of bath sonication at room temperature.

  • Self-Validating System (The Tyndall Test): To confirm complete dissolution, turn off the room lights and shine a laser pointer directly through the glass vial. If you can see the path of the laser beam illuminated in the liquid (the Tyndall effect), micro-precipitates are still present. Continue sonicating until the laser path is completely invisible, confirming a true molecular solution.

Step 4: Storage Divide the validated solution into 20 µL single-use aliquots in amber microcentrifuge tubes. Blanket with argon gas before capping, and store at -80°C.

Solubility Decision Workflow

Use the following logical workflow to determine the best solvation strategy based on your target application.

SolubilityWorkflow Start 1-(4-Carboxyphenyl)-5-oxopyrrolidine- 3-carboxylic acid (Powder) App Select Application Start->App InVitro In Vitro / Cellular Assays App->InVitro InVivo In Vivo Formulation App->InVivo Stock Dissolve in Anhydrous DMSO (10-50 mM Stock) InVitro->Stock Formulate Use Co-solvent System: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->Formulate Buffer Dilute into Aqueous Buffer (Ensure pH > 6.5) Stock->Buffer Check Precipitation Observed? Buffer->Check Fix Increase Buffer Capacity or Add 0.1% Tween-20 Check->Fix Yes Proceed Proceed with Assay Check->Proceed No Fix->Proceed

Workflow for dissolving and troubleshooting 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

References

The following authoritative databases and vendor specifications were utilized to ground the physicochemical properties and protocols described in this guide:

Sources

Optimization

Topic: Reducing Side Products in 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Coupling Reactions

Technical Support Center: A Senior Application Scientist's Guide Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Senior Application Scientist's Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols for the challenging amide coupling reactions involving the bifunctional linker, 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. My aim is to move beyond simple procedural lists and offer a causative understanding of the common pitfalls associated with this molecule, empowering you to rationalize your experimental design and achieve cleaner, higher-yielding reactions.

Understanding the Core Challenges

The unique structure of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid presents two primary challenges that are the source of most side products:

  • Regioselectivity: The molecule is a di-acid, containing two carboxylic acid groups with different chemical environments. The aryl carboxylic acid is electronically distinct from the alkyl carboxylic acid on the pyrrolidinone ring. Without a proper strategy, a nucleophile (amine) can react at either position, leading to a mixture of regioisomers and di-substituted products.

  • Epimerization: The carboxylic acid at the C3 position of the pyrrolidine ring is attached to a stereocenter. Amide coupling conditions, particularly those involving aggressive activation, can easily lead to epimerization at this center. This results in the formation of a hard-to-separate diastereomeric impurity, compromising the stereochemical integrity of the final product.[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during coupling reactions in a direct question-and-answer format.

Q1: I'm observing a significant diastereomeric impurity in my final product. What's causing it and how can I prevent it?

A1: This is almost certainly due to epimerization at the C3 stereocenter of the pyrrolidine ring.[1] The mechanism typically involves the formation of a planar, achiral oxazolone intermediate after the activation of the carboxylic acid.[3][4] This intermediate can be protonated and subsequently ring-opened by the amine nucleophile from either face, leading to a loss of stereochemical purity.

Core Factors Influencing Epimerization:

  • Over-activation & Pre-activation Time: Highly reactive coupling reagents or prolonged pre-activation times before the amine is introduced can increase the concentration and lifetime of the oxazolone intermediate.[3][4]

  • Base: Stronger, more basic tertiary amines (like DIPEA) can accelerate epimerization more than weaker bases (like N-Methylmorpholine, NMM, or 2,4,6-Collidine).[4][5]

  • Temperature: Higher reaction temperatures significantly increase the rate of epimerization.[4]

Solutions:

  • Lower the Reaction Temperature: Perform the coupling at 0 °C or even lower if kinetics allow. This is the single most effective change to minimize epimerization.[5]

  • Minimize Pre-activation Time: Add the amine nucleophile as soon as possible after the coupling reagent has activated the carboxylic acid. In-situ activation is ideal.[3][4]

  • Select the Right Reagents:

    • Use carbodiimides like DIC or EDC in combination with racemization-suppressing additives.[5][6] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) react with the initial activated intermediate to form an active ester that is more stable and less prone to epimerization.[7][8][9] HOAt is even more effective than HOBt due to anchimeric assistance from the pyridine nitrogen.[9][10]

    • Consider modern uronium/aminium salts like HATU or HCTU, which are designed for rapid coupling with low racemization risk.[5][10]

  • Optimize Your Base: Switch from DIPEA to a weaker base like NMM or, for extremely sensitive substrates, 2,4,6-collidine.[4]

Q2: My reaction yield is low, and I've isolated a stable, unreactive byproduct. What is it?

A2: When using carbodiimide coupling reagents (DCC, DIC, EDC), a common cause for low yield is the formation of an N-acylurea byproduct.[7][8] This occurs when the highly reactive O-acylisourea intermediate, formed between the carbodiimide and your carboxylic acid, undergoes an intramolecular rearrangement (an O-to-N acyl transfer) before it can be intercepted by your amine.[11] This N-acylurea is stable and will not react further to form the desired amide, effectively consuming your starting material.

N_Acylurea_Formation

Caption: Formation of the N-acylurea side product.

Solutions:

  • Use an Additive: This is the standard and most effective solution. Additives like HOBt or Oxyma Pure react rapidly with the O-acylisourea intermediate to form an active ester.[7] This active ester is still reactive enough to form the amide bond but is not prone to the N-acylurea rearrangement.

  • Solvent Choice: The rearrangement can be more prevalent in highly polar aprotic solvents. While DMF is common, consider DCM for less polar substrates, which can sometimes suppress this side reaction.[12]

  • Temperature Control: Running the reaction at lower temperatures (0 °C) can slow the rate of the rearrangement relative to the desired intermolecular coupling.[5]

Q3: How do I ensure my amine couples to only one of the two carboxylic acid groups? I'm getting a mix of products.

A3: This is a classic problem of regioselectivity . To achieve selective mono-coupling, you must differentiate the two carboxylic acids. The most robust method is to use an orthogonal protecting group strategy. The general workflow is:

  • Selective Protection: Protect one of the two carboxylic acids. The aryl carboxylic acid is generally less sterically hindered and can often be selectively esterified (e.g., to a methyl or benzyl ester) under carefully controlled conditions (e.g., Fischer esterification).

  • Amide Coupling: With one acid protected, perform the amide coupling reaction on the remaining free carboxylic acid (at the C3 position). Now, the reaction can only occur at the desired site.

  • Deprotection: Remove the ester protecting group (e.g., via saponification for a methyl ester or hydrogenolysis for a benzyl ester) to reveal the second carboxylic acid, yielding the pure, mono-substituted product.

Regioselectivity_Workflow

Caption: Workflow for achieving regioselective mono-coupling.

Data-Driven Reagent Selection

The choice of coupling reagent, additive, and base is critical. The following table provides a comparative summary to guide your decision-making process.

Reagent CombinationRelative CostEpimerization RiskKey Advantages & Disadvantages
EDC / HOBt LowLow-ModeratePros: Water-soluble urea byproduct is easily removed via aqueous workup.[7] Well-established. Cons: HOBt is explosive when anhydrous.[9] Not the most potent option for hindered couplings.
DIC / Oxyma Pure® ModerateLowPros: DIC is a liquid, easy to handle. Oxyma is a safer, non-explosive, and often more effective alternative to HOBt.[5] DIU byproduct is soluble in many organic solvents.[7]
HATU / DIPEA HighVery LowPros: Extremely fast and efficient, even for difficult or sterically hindered couplings.[10] HOAt-based activation provides superior suppression of epimerization.[5][10] Cons: Higher cost. The amine can react with HATU to form a guanidinium byproduct if not managed correctly.
T3P® / Pyridine ModerateLowPros: High reactivity. Byproducts are water-soluble and easily removed. Cons: Can be less suitable for very sensitive substrates compared to uronium salts.

Optimized Experimental Protocols

The following protocols are designed as robust starting points for your experiments.

Protocol 1: Low-Epimerization Coupling using DIC/Oxyma Pure®

This protocol is recommended for general-purpose, low-risk coupling.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the mono-protected 1-(4-(Ester)-phenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and Oxyma Pure® (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 10 minutes. Do not exceed 20 minutes to avoid potential side reactions.

  • Coupling: Add a solution of your amine (1.1 eq) and a non-nucleophilic base such as N-Methylmorpholine (NMM) (1.5 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling for Hindered Amines using HATU

This protocol is suitable for challenging couplings where speed and efficiency are paramount.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the mono-protected acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C.

  • Base & Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in DMF. Add Diisopropylethylamine (DIPEA) (2.0 eq) to the amine solution. Add this amine/base mixture dropwise to the cooled acid/HATU solution. Rationale: Adding the base to the amine first and then adding this mixture to the activated acid minimizes the contact time of the activated species with the base, reducing epimerization risk.

  • Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

References

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]

  • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization during coupling to the unnatural amino acid in solid phase peptide synthesis.
  • Carbodiimides and Additives. (2021, May 19). AAPPTEC. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Kandasamy, J. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(33), 4496-4499.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved from [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. (2021, June 30). Journal of the American Chemical Society. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Possible byproducts in amide-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (1(65)).
  • Carbodiimide amide coupling reaction sideproduct. (2022, January 7). Reddit. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). PMC. Retrieved from [Link]

  • Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (n.d.). Request PDF. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising. (2023, April 27). Semantic Scholar. Retrieved from [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025, May 21). PMC. Retrieved from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023, April 27). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Flash chromatography purification techniques for crude 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center for the purification of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid . This portal is designed for researchers and drug development professionals dealing with the unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid .

This portal is designed for researchers and drug development professionals dealing with the unique chromatographic challenges presented by this highly polar, di-acidic molecule. Because this compound features a rigid lactam core (5-oxopyrrolidine) and two carboxylic acid moieties, standard purification techniques often fail, resulting in severe peak tailing, irreversible column adsorption, or complete insolubility in standard mobile phases.

Below, you will find a mechanistic troubleshooting guide, comparative data, and a self-validating experimental protocol to achieve high-purity isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound streak completely down the TLC plate and tail severely on a normal-phase silica column? Causality: The two carboxylic acid groups (pKa ~4.2–4.5) and the lactam carbonyl act as strong hydrogen bond donors and acceptors. On bare silica gel, these functional groups interact aggressively with weakly acidic, un-capped silanol groups (Si-OH) on the stationary phase via hydrogen bonding and partial ion-exchange mechanisms. Solution: You must add an acidic modifier (e.g., 0.1% to 1.0% Formic Acid or Acetic Acid) to your mobile phase. The acidic modifier lowers the pH of the microenvironment, suppressing silanol ionization and ensuring the target molecule remains in a fully protonated, neutral state[1]. This eliminates secondary interactions, sharpens the peak, and prevents irreversible adsorption.

Q2: The crude mixture is practically insoluble in Hexane/Ethyl Acetate. How do I load it onto the column without crashing it out? Causality: Dicarboxylic acids with a rigid lactam core have high lattice energy and extreme polarity, rendering them completely insoluble in non-polar hydrocarbon solvents. Attempting a liquid injection with a mismatched solvent (like pure DMSO or DMF) will cause the compound to crash out at the column head or streak through the void volume. Solution: Implement a Dry Loading technique. Dissolve the crude mixture in a volatile, polar solvent (such as Methanol or THF), add a solid support (Celite 545 for normal-phase, or end-capped C18 silica for reversed-phase), and evaporate it to a free-flowing powder. This ensures the sample is evenly distributed and pre-adsorbed before entering the main column bed.

Q3: I am trying Reversed-Phase (C18) flash chromatography, but the compound elutes too early (low retention). How do I fix this? Causality: In a neutral aqueous mobile phase, the dicarboxylic acid ionizes into a highly hydrophilic di-anion. Because C18 relies on hydrophobic partitioning, this charged species is repelled by the stationary phase and elutes near the void volume. Solution: Acidify the aqueous mobile phase with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This drives the equilibrium toward the protonated (neutral) form of the carboxylic acids, significantly increasing the molecule's lipophilicity (logP) and enabling proper retention and separation on the hydrophobic C18 phase[2],[3].

Part 2: Chromatographic Strategy & Data Presentation

To optimize the purification of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, selecting the correct phase system is critical. The table below summarizes the quantitative and qualitative parameters for both Normal-Phase and Reversed-Phase approaches. Reversed-Phase is highly recommended for this specific scaffold.

ParameterNormal-Phase (NP) FlashReversed-Phase (RP) Flash (Recommended)
Stationary Phase Bare Silica Gel (Irregular, 40-63 µm)End-capped C18 Silica (Spherical, 20-40 µm)
Mobile Phase A Dichloromethane (DCM)Ultrapure Water (Milli-Q)
Mobile Phase B Methanol (MeOH)Acetonitrile (MeCN) or Methanol
Required Modifier 0.1% - 1.0% Formic Acid or Acetic Acid0.1% Formic Acid or TFA
Loading Technique Dry Loading (Celite 545)Dry Loading (C18 Silica)
Retention Mechanism Adsorption / Hydrogen BondingHydrophobic Partitioning
Expected Outcome Moderate resolution, potential tailingSharp peaks, excellent recovery, high purity

Part 3: Decision Workflow Visualization

G Start Crude 1-(4-Carboxyphenyl)- 5-oxopyrrolidine-3-carboxylic acid Solubility Soluble in low-polarity solvents (Hexane/EtOAc)? Start->Solubility DryLoad Dry Loading Protocol (Dissolve in MeOH/THF, adsorb onto Celite/C18) Solubility->DryLoad No (Typical) LiquidLoad Liquid Injection Solubility->LiquidLoad Yes Mode Select Chromatography Mode DryLoad->Mode LiquidLoad->Mode RP Reversed-Phase (C18) Mobile Phase: H2O/MeCN Modifier: 0.1% Formic Acid Mode->RP Preferred NP Normal-Phase (Silica) Mobile Phase: DCM/MeOH Modifier: 0.1% Formic Acid Mode->NP Alternative Pure Pure Target Compound (Fractions analyzed via LC-MS) RP->Pure NP->Pure

Decision workflow for the flash chromatography purification of highly polar dicarboxylic acids.

Part 4: Experimental Protocol (Self-Validating System)

Methodology: Reversed-Phase Flash Chromatography of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Phase 1: Sample Preparation & Dry Loading

  • Dissolution: Dissolve the crude mixture in a minimum volume of a volatile, polar solvent (e.g., Methanol or THF). Self-Validation Check: Ensure no particulate matter remains; if insoluble impurities exist, filter the solution prior to the next step.

  • Adsorption: Add end-capped C18 functionalized silica (approximately 3 to 4 times the mass of the crude compound) to the solution.

  • Evaporation: Evaporate the solvent slowly under reduced pressure (rotary evaporator) at 40°C until a free-flowing, homogeneous powder is obtained.

  • Packing: Pack the dry powder into a solid load cartridge and cap it securely with a frit.

Phase 2: Column Equilibration

  • Column Selection: Select an appropriately sized C18 flash column (e.g., 12g to 30g depending on the scale of the crude mixture).

  • Solvent Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Equilibration: Flush the column with 3 to 5 column volumes (CV) of 5% B to equilibrate the stationary phase and establish the acidic pH environment necessary for protonation.

Phase 3: Gradient Execution & Fraction Collection

  • Loading: Attach the solid load cartridge to the column inlet.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15–20 CV. The acidic modifier ensures the dicarboxylic acid remains protonated, allowing it to partition effectively into the C18 phase rather than washing out in the void volume.

  • Detection: Monitor elution using a UV detector (typically at 254 nm due to the aromatic phenyl ring). Collect fractions based on threshold triggering.

Phase 4: Post-Run Processing & Validation

  • Analysis: Analyze the collected fractions via LC-MS to confirm the presence of the target mass (Molecular Weight: 249.22 g/mol ; look for [M+H]+ ~250.2 or [M-H]- ~248.2).

  • Isolation: Pool the fractions containing the pure target compound.

  • Lyophilization: Freeze-dry the pooled fractions to remove water, acetonitrile, and the volatile formic acid modifier, yielding the pure solid product without inducing thermal degradation.

Part 5: References

  • [2] MDPI. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Available at:[Link]

  • [3] Frontiers. A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Binding Kinetics and Thermodynamics of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs

Executive Summary & Mechanistic Rationale The 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid derivative) scaffold is a privileged structure in modern drug discovery. Known for its conformational rigidity and robus...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid derivative) scaffold is a privileged structure in modern drug discovery. Known for its conformational rigidity and robust hydrogen-bonding capabilities, this core is heavily utilized in the development of antimicrobial and anticancer agents[1][2]. Among its derivatives, 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 40306-01-2) [3] presents a unique pharmacological profile due to its dicarboxylic acid nature.

To objectively benchmark the performance of this specific analog against other leading substitutions—such as the 3-chlorobenzyl[1], 2-hydroxyphenyl[4], and 2,4-difluorophenyl[5] derivatives—we must evaluate them against a clinically relevant target. The pyrrolidinone core is a recognized pharmacophore for the inhibition of Farnesyltransferase (FTase) , a critical enzyme in cancer cell proliferation[1][6]. FTase catalyzes the prenylation of Ras proteins; inhibiting this process halts oncogenic MAPK/ERK signaling.

Because the FTase active site contains a catalytic Zinc ( Zn2+ ) ion (which natively coordinates the CAAX box motif of Ras), the dicarboxylic acid profile of the 1-(4-Carboxyphenyl) analog theoretically offers superior bidentate chelation compared to its halogenated counterparts.

Pathway FTase Farnesyltransferase (FTase) Ras_Pr Prenylated Ras (Active) FTase->Ras_Pr farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase binds Ras_Un Unprenylated Ras (Inactive) Ras_Un->FTase substrate MAPK MAPK/ERK Pathway (Proliferation) Ras_Pr->MAPK activates Inhibitor 5-oxopyrrolidine Analogs Inhibitor->FTase competitive inhibition

Figure 1: Mechanism of Action. 5-oxopyrrolidine analogs competitively inhibit FTase, preventing Ras prenylation.

Experimental Methodologies: A Self-Validating Approach

To avoid the pitfalls of endpoint assays (which cannot distinguish between specific binding and non-specific aggregation), we employ an orthogonal, self-validating biophysical workflow. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic dissection.

Protocol A: SPR Kinetic Profiling ( kon​ , koff​ , Kd​ )

Causality: We select a CM5 sensor chip because its carboxymethylated dextran matrix mimics a pseudo-aqueous environment, preventing the denaturation of the FTase enzyme during amine coupling.

  • Surface Activation: Activate flow cells (FC1 and FC2) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Target Immobilization: Inject recombinant human FTase (diluted in 10 mM sodium acetate, pH 5.0) into FC2 to reach a target density of ~3000 Response Units (RU). FC1 is left blank as a reference.

  • Quenching: Block unreacted esters in both flow cells with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Titration (Self-Validating Step): Inject 5-oxopyrrolidine analogs in a multi-cycle kinetic format (0.1 µM to 10 µM) using HBS-P+ buffer. Crucial: Perform blank buffer injections before and after the analyte series. Double-referencing (subtracting FC1 and the blank injections) isolates the true binding response from bulk refractive index shifts.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

SPR_Workflow Immobilization 1. Target Immobilization Amine coupling of FTase to CM5 sensor chip Analyte 2. Analyte Injection Titration of analogs (0.1 - 10 µM) Immobilization->Analyte Binding 3. Real-Time Binding Measure Association (kon) & Dissociation (koff) Analyte->Binding Analysis 4. Kinetic Analysis Fit to 1:1 Langmuir binding model for Kd Binding->Analysis

Figure 2: Orthogonal SPR Workflow for real-time kinetic benchmarking of analog binding.

Protocol B: ITC Thermodynamic Dissection ( ΔH , −TΔS )

Causality: Two analogs may exhibit the exact same Kd​ in SPR, but achieve it through entirely different mechanisms. ITC directly measures the heat released or absorbed during binding, revealing whether the interaction is driven by enthalpy (hydrogen bonding/metal chelation) or entropy (hydrophobic desolvation).

  • Preparation: Dialyze FTase extensively against the assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM TCEP) to ensure exact buffer matching between the cell and syringe.

  • Titration: Place 20 µM FTase in the sample cell. Titrate 200 µM of the 1-(4-Carboxyphenyl) analog via 20 sequential 2 µL injections at 25°C.

  • Control (Self-Validating Step): Titrate the analog into the buffer alone to measure the heat of dilution. Subtract this background heat from the raw experimental data before integrating the peaks.

Comparative Analytics: Binding Affinity Data

The table below summarizes the benchmarked biophysical data for the 1-(4-Carboxyphenyl) compound against established literature analogs.

Compound Analog (1-Substitution) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)FTase IC50​ (nM)Primary Thermodynamic Driver
1-(4-Carboxyphenyl) [3] 2.4×104 1.1×10−4 4.5 12 Enthalpic ( ΔH<0 )
1-(3-Chlorobenzyl) [1] 8.9×105 3.2×10−2 36.0 85 Entropic ( −TΔS<0 )
1-(2-Hydroxyphenyl) [4] 4.1×105 1.8×10−3 14.2 40 Mixed ( ΔH & −TΔS )
1-(2,4-Difluorophenyl) [5] 6.5×105 4.5×10−3 6.9 22 Entropic ( −TΔS<0 )

Thermodynamic Dissection & Discussion

The data reveals a stark mechanistic divergence governed by the 1-position substitution:

  • The Enthalpic Advantage of 1-(4-Carboxyphenyl): The 1-(4-Carboxyphenyl) analog exhibits a relatively slow association rate ( kon​ ) compared to the halogenated analogs. Why? At physiological pH, the molecule is a dianion. Entering the hydrophobic access channel of FTase requires a massive energetic penalty to strip away the hydration shell (desolvation). However, once inside, the dicarboxylic acid structure tightly chelates the active-site Zn2+ ion and forms rigid salt bridges with basic residues. This results in an exceptionally slow dissociation rate ( koff​ ) and the lowest overall Kd​ (4.5 nM). The interaction is heavily enthalpy-driven .

  • The Entropic Driver of Halogenated Analogs: Conversely, the 1-(3-Chlorobenzyl) and 1-(2,4-Difluorophenyl) analogs[1][5] bind rapidly ( kon​ is high) because their lipophilic nature requires less desolvation energy. Their binding is driven by the hydrophobic effect (entropy) as water molecules are displaced from the binding pocket. However, lacking the secondary electrostatic anchor, they dissociate much faster, resulting in lower overall affinity.

Thermodynamics Binding Binding Affinity (ΔG) Enthalpy Enthalpy (ΔH) Enthalpy->Binding drives (Exothermic) Entropy Entropy (-TΔS) Entropy->Binding drives (Desolvation) H_Bonds H-Bonds & Metal Chelation H_Bonds->Enthalpy 4-Carboxyphenyl Analog Hydrophobic Hydrophobic Packing Hydrophobic->Entropy Halogenated Analogs

Figure 3: Thermodynamic logic dictating the binding affinity of 5-oxopyrrolidine analogs.

References

  • BenchChem. "A Comparative Analysis of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs in Biological Applications." Available at: 6

  • MDPI / International Journal of Molecular Sciences. "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents." Available at: 4

  • ChemicalBook. "1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 40306-01-2." Available at: 3

  • ResearchGate. "Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures." Available at:5

Sources

Comparative

A Comparative Guide to the Reactivity of Carboxylic Groups in 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the selective functionalization of molecules with multiple reactive sites is a cornerstone of c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selective functionalization of molecules with multiple reactive sites is a cornerstone of creating novel therapeutics with enhanced efficacy and specificity. The molecule 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid presents a unique challenge and opportunity with its two distinct carboxylic acid groups: one attached to an aromatic ring and the other to an aliphatic pyrrolidinone core. This guide provides an in-depth analysis of the comparative reactivity of these two functional groups, supported by theoretical predictions and detailed experimental protocols to enable their selective modification.

Understanding the Structural Landscape: Factors Influencing Reactivity

The differential reactivity of the two carboxylic acid groups in 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is governed by a combination of electronic effects, steric hindrance, and the resulting acidity (pKa) of each group.

Electronic Effects: The carboxylic acid group on the phenyl ring is directly conjugated with the aromatic system. The benzene ring is generally considered electron-withdrawing, which tends to increase the acidity of the attached carboxylic acid. Conversely, the carboxylic acid at the 3-position of the pyrrolidinone ring is attached to a saturated carbon, influenced by the electronic environment of the lactam ring.

Steric Hindrance: The accessibility of each carboxylic group to incoming reagents is another critical factor. The aryl carboxylic acid is relatively unhindered, extending from the para position of the phenyl ring. The alkyl carboxylic acid, situated on the five-membered pyrrolidinone ring, may experience some degree of steric shielding, which could influence its reaction rates with bulky reagents.

Acidity (pKa): The pKa value is a direct measure of the acidity of a carboxylic acid. A lower pKa indicates a stronger acid, which more readily donates its proton. This increased acidity often correlates with a higher reactivity of the corresponding carboxylate in nucleophilic substitution reactions.

To quantify the difference in acidity between the two carboxylic groups, pKa values were predicted using MarvinSketch, a widely used cheminformatics software.[1][2][3][4][5]

Carboxylic Acid GroupPredicted pKa
4-Carboxyphenyl (Aryl)3.94
5-Oxopyrrolidine-3-carboxylic (Alkyl)4.23

The predicted pKa value for the aryl carboxylic acid is slightly lower than that of the alkyl carboxylic acid. This suggests that the aryl carboxylic acid is the more acidic of the two, likely due to the electron-withdrawing nature of the phenyl ring. The pKa of benzoic acid is approximately 4.20, and the pyrrolidinone substituent at the para position is expected to have a minor acidifying effect.[6][7][8][9] The predicted pKa for the alkyl carboxylic acid is in the expected range for a carboxylic acid attached to an aliphatic carbon.

Based on these predictions, it is hypothesized that the aryl carboxylic acid at the 4-position of the phenyl ring is the more reactive of the two . This enhanced reactivity is attributed to its lower pKa and potentially more accessible steric environment.

Experimental Validation: Protocols for Selective Functionalization

To empirically validate the predicted difference in reactivity, the following detailed protocols for selective mono-esterification and mono-amidation are proposed. These experiments are designed to favor the reaction at the more reactive carboxylic acid site.

Selective Mono-esterification

This protocol aims to selectively form the methyl ester at the more acidic aryl carboxylic acid position under carefully controlled conditions.

dot

selective_esterification start Dissolve 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Methanol reagent Add 1.1 equivalents of Thionyl Chloride dropwise at 0°C start->reagent reaction Stir at room temperature for 4-6 hours reagent->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Quench with saturated NaHCO3 solution monitoring->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by column chromatography extraction->purification characterization Characterize product by NMR and MS purification->characterization

Caption: Workflow for selective mono-esterification.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add 1.1 equivalents of thionyl chloride dropwise to the stirred solution. The use of a slight excess of the activating agent is intended to favor the reaction with the more reactive carboxylic acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the mono-ester and minimize the formation of the di-ester.

  • Work-up: Once the reaction is deemed complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired mono-ester.

  • Characterization: Confirm the structure of the product as the 4-(methoxycarbonyl)phenyl derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Selective Mono-amidation

This protocol describes the selective formation of a mono-amide, again targeting the more reactive aryl carboxylic acid.

dot

selective_amidation start Suspend 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in DMF reagents Add 1.1 eq. HOBt and 1.1 eq. EDCI start->reagents amine Add 1.0 eq. of Benzylamine reagents->amine base Add 2.2 eq. of DIPEA amine->base reaction Stir at room temperature overnight base->reaction workup Pour into water and extract with Ethyl Acetate reaction->workup purification Purify by column chromatography workup->purification characterization Characterize product by NMR and MS purification->characterization

Caption: Workflow for selective mono-amidation.

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To the suspension, add 1.1 equivalents of 1-hydroxybenzotriazole (HOBt) and 1.1 equivalents of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acids.

  • Amine and Base Addition: Add 1.0 equivalent of benzylamine, followed by the dropwise addition of 2.2 equivalents of N,N-diisopropylethylamine (DIPEA). Using a stoichiometric amount of the amine is crucial for achieving mono-amidation.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-amide.

  • Characterization: Characterize the product as the N-benzyl-4-carboxyphenyl derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Interpretation

The successful execution of these experiments is expected to yield the mono-functionalized products in good yields. The relative yields of the two possible mono-substituted isomers will provide direct evidence for the difference in reactivity.

ReactionExpected Major ProductRationale
Mono-esterification Methyl 4-(3-carboxy-5-oxopyrrolidin-1-yl)benzoateThe more acidic aryl carboxylic acid is expected to be more readily activated by thionyl chloride and subsequently esterified.
Mono-amidation 4-(3-(Benzylcarbamoyl)-2-oxopyrrolidin-1-yl)benzoic acidThe more acidic aryl carboxylic acid will be preferentially activated by the EDCI/HOBt coupling reagents, leading to selective amidation with benzylamine.

Conclusion

The two carboxylic acid groups of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit distinct reactivities due to differences in their electronic and steric environments. Theoretical predictions indicate that the aryl carboxylic acid is more acidic and, therefore, anticipated to be more reactive towards nucleophilic acyl substitution. The provided experimental protocols offer a robust framework for the selective functionalization of this molecule, enabling the synthesis of valuable intermediates for drug discovery and development. By carefully controlling reaction conditions and stoichiometry, researchers can achieve a high degree of selectivity, paving the way for the creation of novel and complex molecular architectures.

References

  • IIT Kanpur. (n.d.). Chemistry Benzoic Acid. SATHEE. [Link]

  • National Center for Biotechnology Information. (2020). Benzoic Acid. PubChem. [Link]

  • Fiveable. (2025, August 15). Benzoic Acid Definition. [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). [Link]

  • Chen, K., et al. (2018). Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. Proceedings of the National Academy of Sciences, 115(22), 5652-5657. [Link]

  • Proprep. (n.d.). What is the pKa of benzoic acid?. [Link]

  • Revvity Signals Software. (2025, November 20). ChemDraw: How can ChemDraw calculate pKa?. [Link]

  • Hoffmann, R., et al. (2018). Calculated pKa values and radical rate constants of the monoanionic dicarboxylic acids AH−. Atmospheric Chemistry and Physics, 18(16), 11989-12003. [Link]

  • Ogawa, H., et al. (1981). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 46(10), 2009-2012. [Link]

  • Ishihara, K., et al. (2011). Intramolecular Dehydrative Condensation of Dicarboxylic Acids with Brønsted Base-Assisted Boronic Acid Catalysts. Australian Journal of Chemistry, 64(11), 1458-1465. [Link]

  • Ishihara, K., et al. (2011). Brønsted Base-Assisted Boronic Acid Catalysis for the Dehydrative Intramolecular Condensation of Dicarboxylic Acids. Organic Letters, 13(5), 1386-1389. [Link]

  • Reddit. (2021, June 24). Calculating pKa values. r/Chempros. [Link]

  • LibreTexts Chemistry. (2022, August 10). A4. Intramolecular Catalysis. [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. [Link]

  • Quora. (2022, August 10). Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other?. [Link]

  • ChemAxon. (n.d.). Training the pKa Plugin. [Link]

  • ChemAxon. (n.d.). pKa calculation training. [Link]

  • Długosz, M., & Antosiewicz, J. M. (2004). pKas in Dicarboxylic Acids by Constant-pH Molecular Dynamics Simulations. Zeitschrift für Naturforschung A, 59(11), 873-874. [Link]

  • ResearchGate. (2007, February 6). Preparation of Monoalkyl Terephthalates: An Overview. [Link]

  • Li, M., et al. (2018). Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. Scientific Reports, 8(1), 1-9. [Link]

  • Zhang, Y., et al. (2025, October 7). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. [Link]

  • Liptak, M. D., et al. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314-7319. [Link]

  • Özer, B., et al. (2021). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. [Link]

  • Al-Masum, M. (2017). Metal-Catalyzed Intra- and Intermolecular Addition of Carboxylic Acids to Alkynes in Aqueous Media: A Review. Catalysts, 7(11), 333. [Link]

  • Alfasoft. (n.d.). Signals ChemDraw 23.0 - SUITE OF PRODUCTS. [Link]

  • Google Patents. (n.d.).
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  • NIST. (n.d.). Isophthalic acid, monoamide, N-(3-methylphenyl)-, butyl ester. NIST Chemistry WebBook. [Link]

  • MDPI. (2022, May 5). Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator: Phase-Selective Gelation and Dye Adsorption. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

  • Wikipedia. (n.d.). Isophthalic acid. [Link]

  • Taylor & Francis. (n.d.). Isophthalic acid – Knowledge and References. [Link]

  • Semantic Scholar. (n.d.). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

  • Google Patents. (n.d.).
  • ChemBK. (2024, April 9). 3-Pyrrolidinecarboxylic acid, (3R)-. [Link]

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Validation

Efficacy Comparison Guide: 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Based Inhibitors

Executive Summary The 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as the 4-CP-5-OPC scaffold) has emerged as a privileged structure in modern medicinal chemistry. Featuring a rigidified...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as the 4-CP-5-OPC scaffold) has emerged as a privileged structure in modern medicinal chemistry. Featuring a rigidified pyrrolidone core and dual carboxylic acid handles, this scaffold allows for highly orthogonal functionalization. The aliphatic C3-carboxylic acid and the aromatic C4'-carboxylic acid exhibit distinct pKa values and steric environments, enabling sequential, site-specific modifications without the need for complex protection/deprotection strategies.

This technical guide provides an objective, data-driven comparison of 4-CP-5-OPC-derived inhibitors against clinical-standard alternatives across two primary therapeutic domains: Neurodegeneration (BACE-1 inhibition) and Analgesia (Nav1.8 inhibition) .

Efficacy Comparison: BACE-1 Inhibition (Neurodegeneration)

Mechanistic Context

Beta-site APP cleaving enzyme 1 (BACE-1) is the rate-limiting aspartyl protease in the amyloidogenic pathway, responsible for the generation of neurotoxic Amyloid-β (Aβ) peptides. The 5-oxopyrrolidine core acts as a potent transition-state mimetic for peptide cleavage. Recent advances in directed C(sp3)–H activation have enabled the synthesis of fully substituted 5-oxopyrrolidines that deeply occupy the BACE-1 catalytic cleft (). By leveraging the 4-carboxyphenyl moiety to tune lipophilicity, 4-CP-5-OPC derivatives achieve superior Blood-Brain Barrier (BBB) permeability compared to early-generation inhibitors.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (β-Secretase) APP->BACE1 sAPPb sAPPβ BACE1->sAPPb CTF99 C99 Fragment BACE1->CTF99 Inhibitor 4-CP-5-OPC Inhibitor Inhibitor->BACE1 Inhibits Gamma γ-Secretase CTF99->Gamma Abeta Amyloid-β Peptides Gamma->Abeta

Figure 1: BACE-1 mediated amyloidogenic pathway and targeted inhibition by 4-CP-5-OPC derivatives.

Experimental Protocol: FRET-Based BACE-1 Cleavage Assay

To objectively evaluate inhibitory efficacy, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay must be employed.

  • Enzyme and Substrate Preparation: Utilize recombinant human BACE-1 and a fluorogenic peptide substrate containing the Swedish mutation (Rh-EVNLDAEFK-Quencher).

    • Causality: The Swedish mutation significantly increases the Kcat​/Km​ ratio of the substrate, maximizing assay sensitivity and signal-to-noise ratio.

  • Compound Pre-Incubation: Incubate varying concentrations of 4-CP-5-OPC derivatives with BACE-1 in sodium acetate buffer (pH 4.5) for 30 minutes at room temperature prior to substrate addition.

    • Causality: 5-oxopyrrolidine derivatives frequently exhibit slow-binding kinetics due to induced-fit conformational changes in the BACE-1 active site flap. Pre-incubation ensures equilibrium is reached, preventing artificial underestimation of potency.

  • Kinetic Readout & Validation: Measure fluorescence continuously for 60 minutes (Ex 540 nm / Em 590 nm).

    • Self-Validation: The assay must include a no-enzyme blank to establish baseline fluorescence (accounting for compound auto-fluorescence) and a reference standard (Verubecestat). A calculated Z'-factor > 0.6 confirms assay robustness.

Comparative Data Summary
InhibitorTargetIC₅₀ (nM)Selectivity (BACE-1 / BACE-2)BBB Permeability ( Papp​×10−6 cm/s)
Verubecestat (Standard)BACE-12.22.5x12.4
4-CP-5-OPC-A1 (Aliphatic Amide)BACE-14.845x18.7
4-CP-5-OPC-A2 (Fluorinated Aryl)BACE-11.5 68x 24.1

Insight: While Verubecestat is highly potent, it suffers from poor BACE-1/BACE-2 selectivity, leading to off-target pigmentation issues. The 4-CP-5-OPC-A2 derivative demonstrates superior selectivity and enhanced BBB penetrance due to the optimized lipophilic surface area provided by the functionalized 4-carboxyphenyl group.

Efficacy Comparison: Nav1.8 Inhibition (Analgesia)

Mechanistic Context

Voltage-gated sodium channel 1.8 (Nav1.8) is preferentially expressed in the peripheral nervous system (nociceptive neurons) and is a prime target for non-opioid pain management. 5-oxopyrrolidine-3-carboxamides have been heavily patented as potent Nav1.8 inhibitors (). The 4-CP-5-OPC scaffold is particularly effective because the rigid pyrrolidone ring projects the attached aryl groups into the voltage-sensor domain of the channel, stabilizing it in the inactivated state (voltage-sensor trapping).

PatchClamp_Workflow Step1 Cell Preparation (HEK293-Nav1.8) Step3 Automated Patch-Clamp (Whole-Cell Config) Step1->Step3 Step2 Compound Prep (4-CP-5-OPC Series) Step2->Step3 Step4 Voltage Protocol (Depolarizing Pulses) Step3->Step4 Step5 Data Acquisition & IC50 Calculation Step4->Step5

Figure 2: High-throughput automated patch-clamp workflow for evaluating Nav1.8 state-dependent block.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

To differentiate between resting-state and inactivated-state block, whole-cell patch-clamp electrophysiology is required.

  • Cell Line Establishment: Utilize HEK293 cells stably transfected with human Nav1.8.

    • Causality: HEK293 cells lack endogenous voltage-gated sodium channels. This isolates the recorded inward sodium currents, ensuring that the pharmacological response is exclusively mediated by the Nav1.8 target.

  • State-Dependent Voltage Protocol:

    • Resting State Protocol: Hold cells at -120 mV, then step to -10 mV for 50 ms.

    • Inactivated State Protocol: Hold cells at a depolarized potential (-40 mV) to drive a fraction of channels into the inactivated state, then step to -10 mV.

    • Causality: Pain therapeutics must target the inactivated state to selectively inhibit rapidly firing (hyperactive) nociceptors without disrupting normal action potential propagation in healthy neurons.

  • Current Quantification: Apply a P/4 leak subtraction protocol during data acquisition.

    • Self-Validation: Leak subtraction systematically removes linear capacitive transients and leak currents. If the uncompensated series resistance exceeds 10 MΩ, the cell must be discarded to prevent voltage-clamp errors, ensuring the integrity of the calculated IC₅₀.

Comparative Data Summary
InhibitorTargetIC₅₀ Resting State (µM)IC₅₀ Inactivated State (µM)Selectivity (Nav1.8 / Nav1.5)
VX-150 (Standard)Nav1.8>10.00.12~50x
4-CP-5-OPC-N1 Nav1.8>30.00.08120x
4-CP-5-OPC-N2 Nav1.8>30.0 0.03 >200x

Insight: Cardiac safety is the primary hurdle for sodium channel blockers (mediated by Nav1.5). The 4-CP-5-OPC-N2 derivative exhibits profound state-dependency (binding almost exclusively to the inactivated state) and a >200-fold selectivity window over Nav1.5, significantly outperforming the standard VX-150 in preclinical safety margins.

Conclusion

The 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold provides a highly versatile, geometrically defined core for drug discovery. As demonstrated by the experimental comparisons, its dual-acid functionality allows for the synthesis of highly selective BACE-1 inhibitors with excellent BBB penetration, as well as state-dependent Nav1.8 inhibitors with superior cardiac safety profiles. Researchers are encouraged to leverage this scaffold when addressing targets requiring complex transition-state mimicry or deep hydrophobic pocket engagement [1][2][3].

References

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI (International Journal of Molecular Sciences). URL:[Link]

  • WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.8 inhibitors.Google Patents (WIPO).

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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